molecular formula C11H20N2O B1361384 1,1'-Carbonyldipiperidine CAS No. 5395-04-0

1,1'-Carbonyldipiperidine

Cat. No.: B1361384
CAS No.: 5395-04-0
M. Wt: 196.29 g/mol
InChI Key: SNOJOKOVTYPHMC-UHFFFAOYSA-N
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Scientific Research Applications

1,1’-Carbonyldipiperidine has several scientific research applications, including:

Safety and Hazards

1,1’-Carbonyldipiperidine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of ingestion or contact with eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

1,1’-Carbonyldipiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various complexes and ligands. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,1’-Carbonyldipiperidine is used in the synthesis of bis(guanidine) ligands, which are known to tune the reactivity of copper(I) dioxygen complexes . Additionally, it forms complexes with palladium and nickel through oxidative insertion reactions . These interactions highlight the compound’s versatility in forming stable complexes with transition metals, which can be utilized in various biochemical applications.

Cellular Effects

1,1’-Carbonyldipiperidine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,1’-Carbonyldipiperidine can cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, it has been reported to impact cell signaling pathways by interacting with specific proteins and enzymes, thereby affecting downstream signaling events . These effects on cellular processes underscore the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of 1,1’-Carbonyldipiperidine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 1,1’-Carbonyldipiperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity . Additionally, it can activate specific proteins by binding to their active sites, resulting in changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Carbonyldipiperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation . Long-term studies have also shown that 1,1’-Carbonyldipiperidine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of considering temporal effects when using the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 1,1’-Carbonyldipiperidine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . High doses of 1,1’-Carbonyldipiperidine can lead to toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for specific applications and highlight the potential risks associated with high-dose exposure.

Metabolic Pathways

1,1’-Carbonyldipiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound has been shown to inhibit certain enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 1,1’-Carbonyldipiperidine can interact with cofactors, such as nicotinamide adenine dinucleotide (NADH), to influence metabolic reactions

Transport and Distribution

The transport and distribution of 1,1’-Carbonyldipiperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1,1’-Carbonyldipiperidine can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical experiments.

Subcellular Localization

1,1’-Carbonyldipiperidine exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize to certain cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct 1,1’-Carbonyldipiperidine to specific organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

1,1’-Carbonyldipiperidine can be synthesized through the oxidative carbonylation of piperidine in the presence of palladium(II) and copper(II) complexes at 40°C . This method involves the reaction of piperidine with carbon monoxide and oxygen, catalyzed by the metal complexes. The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial production methods for 1,1’-Carbonyldipiperidine typically involve similar catalytic processes, ensuring scalability and cost-effectiveness. The use of palladium and copper catalysts is common due to their efficiency in facilitating the carbonylation reaction.

Chemical Reactions Analysis

1,1’-Carbonyldipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl and nitrogen-containing products.

    Reduction: Reduction reactions can convert 1,1’-Carbonyldipiperidine into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium and copper complexes for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1’-Carbonyldipiperidine involves its interaction with metal catalysts, particularly palladium and copper complexes . These interactions facilitate the carbonylation of piperidine, leading to the formation of the compound. The molecular targets and pathways involved include the activation of carbon monoxide and oxygen, as well as the coordination of piperidine to the metal centers.

Comparison with Similar Compounds

1,1’-Carbonyldipiperidine is unique due to its specific structure and reactivity. Similar compounds include:

    Bis(1-piperidyl) Ketone: Another name for 1,1’-Carbonyldipiperidine, highlighting its ketone functionality.

    Bis(pentamethylene)urea: Emphasizes the urea-like structure of the compound.

    Di-1-piperidinylmethanone: Another synonym, focusing on the methanone group.

Compared to these similar compounds, 1,1’-Carbonyldipiperidine is distinguished by its specific reactivity and applications in various fields.

Properties

IUPAC Name

di(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJOKOVTYPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202236
Record name Piperidine, 1,1'-carbonyldi-
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-04-0
Record name Bis(pentamethylene)urea
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Record name 1,1'-Carbonyldipiperidine
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Record name 1,1'-Carbonyldipiperidine
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Record name Piperidine, 1,1'-carbonyldi-
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Record name 1,1'-CARBONYLDIPIPERIDINE
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Synthesis routes and methods

Procedure details

Phosgene was passed for 17 minutes, at the rate of 3 grams per minute, through a mixture of 84 grams (1 mole) of piperidine, 500 ml. of methylene chloride and 100 ml. of water. The pH was maintained in the range of 8-11 by the addition of 50% aqueous sodium hydroxide solution during the latter portion of the phosgene passage. An exothermic reaction occurred which caused refluxing of the mixture. After phosgenation was complete, additional base was added until the pH remained constant at 11 for 5 minutes, after which 200 ml. of water was added and the organic layer was removed, washed twice with aqueous hydrochloric acid solution and filtered. Upon vacuum stripping, the desired bis(pentamethylene)urea was obtained in 96% yield. Its structure was confirmed by proton nuclear magnetic resonance spectroscopy.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the oxidative carbonylation reaction described in the paper?

A1: The research investigates a method for synthesizing 1,1'-Carbonyldipiperidine using a palladium(II)-copper(II) catalytic system []. This is significant because it offers a potentially more efficient and environmentally friendly alternative to traditional methods. Understanding the kinetics of this reaction can lead to optimization of the process, potentially making it more suitable for industrial applications.

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